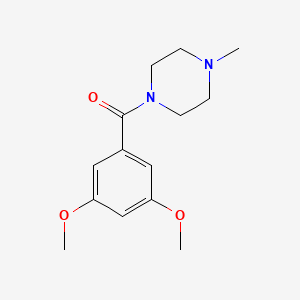

1-(3,5-dimethoxybenzoyl)-4-methylpiperazine

Description

Contextualization within Piperazine (B1678402) Scaffold Research and Medicinal Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. It is widely regarded as a "privileged scaffold" in medicinal chemistry. mdpi.comrsc.org This designation stems from its frequent appearance in a multitude of biologically active compounds, including a significant number of FDA-approved drugs. mdpi.com The versatile nature of the piperazine core allows for extensive structural modifications, which in turn can modulate a compound's physicochemical properties such as solubility, lipophilicity, and basicity. nih.gov These properties are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov

The two nitrogen atoms of the piperazine ring provide key points for chemical derivatization, enabling the synthesis of a vast library of compounds with diverse biological activities. nih.govresearchgate.net This structural flexibility has led to the incorporation of the piperazine scaffold in drugs targeting a wide array of therapeutic areas, including but not limited to:

Central Nervous System (CNS) Disorders: Many antipsychotic and antidepressant medications feature a piperazine core. nih.gov

Infectious Diseases: Piperazine derivatives have been developed as antibacterial, antifungal, and antiviral agents. rsc.orgbenthamdirect.com

Oncology: The scaffold is a key component in a number of anticancer drugs. mdpi.com

Cardiovascular Diseases: Certain antianginal drugs incorporate the piperazine moiety. tandfonline.com

Allergies: Antihistamines are another class of drugs that frequently utilize the piperazine structure. rsc.org

The prevalence of the piperazine scaffold in successful pharmaceuticals underscores its importance in drug design and discovery. Researchers are continually exploring new ways to functionalize this versatile heterocycle to develop novel therapeutic agents with improved efficacy and safety profiles. mdpi.comresearchgate.net

Significance of the 3,5-Dimethoxybenzoyl Moiety in Chemical Biology

The 3,5-dimethoxybenzoyl group is another structurally important feature of the target molecule. This moiety is typically introduced into a larger molecule through a reaction with 3,5-dimethoxybenzoyl chloride, a versatile reagent in organic synthesis. benthamdirect.com The presence of two methoxy (B1213986) groups on the benzene (B151609) ring at the 3 and 5 positions significantly influences the electronic properties of the ring, which can in turn affect the biological activity of the entire molecule. rsc.org

Compounds containing the 3,5-dimethoxybenzoyl moiety have been investigated for a range of biological activities. For instance, derivatives of 3,5-dimethoxystilbene (B192122) have demonstrated antifungal and antibacterial properties. mdpi.com Furthermore, research into trimethoxyphenyl-based analogs, which share a similar methoxy substitution pattern, has revealed potent cytotoxic activity against cancer cell lines. researchgate.net The dimethoxy substitution pattern is a recurring theme in natural products and synthetic compounds with notable biological effects.

The inclusion of the 3,5-dimethoxybenzoyl moiety in a molecule can therefore be a deliberate strategy to impart or enhance specific biological activities. Its role in influencing the electronic and steric properties of a compound makes it a valuable component in the design of new potential therapeutic agents.

Overview of Academic Research Trajectories for Piperazine-Based Chemical Structures

Academic research involving piperazine-based chemical structures is dynamic and multifaceted, reflecting the broad therapeutic potential of this scaffold. Several key research trajectories can be identified:

Development of Novel Synthetic Methodologies: A significant area of research focuses on creating more efficient and versatile methods for synthesizing substituted piperazines. mdpi.com Recent advancements include the development of C-H functionalization techniques, which allow for the direct modification of the carbon atoms of the piperazine ring, opening up new avenues for structural diversity. mdpi.com

Exploration of Diverse Therapeutic Areas: Researchers continue to explore the utility of piperazine derivatives in a wide range of diseases. Current efforts are particularly focused on developing new antimicrobial agents to combat drug-resistant pathogens and novel anticancer therapies. benthamdirect.commdpi.comscienmag.com The analgesic and anti-inflammatory potential of piperazine-based compounds is also an active area of investigation. thieme-connect.com

Structure-Activity Relationship (SAR) Studies: A fundamental aspect of medicinal chemistry research is the elucidation of structure-activity relationships. For piperazine derivatives, this involves systematically modifying the substituents on the piperazine ring and the attached moieties to understand how these changes affect biological activity. researchgate.netbenthamdirect.com These studies are crucial for the rational design of more potent and selective drug candidates. tandfonline.com

Computational and In Silico Approaches: Modern drug discovery heavily relies on computational tools. Molecular docking studies, for example, are used to predict how piperazine derivatives will bind to their biological targets. benthamdirect.com These in silico methods help to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process. benthamdirect.com

Targeting Neurotransmitter Receptors: The historical success of piperazine-containing drugs in treating CNS disorders continues to drive research in this area. ijrrjournal.com Many studies focus on designing piperazine derivatives that can selectively target specific neurotransmitter receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, to achieve desired therapeutic effects with fewer side effects. nih.govijrrjournal.com

The following table provides a summary of the key research areas for piperazine-based compounds:

| Research Area | Focus | Key Findings and Future Directions |

|---|---|---|

| Antimicrobial Agents | Development of new antibiotics and antifungals to combat resistance. | Incorporation of electron-withdrawing groups on attached moieties can enhance antibacterial activity. benthamdirect.com Promising candidates for treating multidrug-resistant infections. benthamdirect.comscienmag.com |

| Anticancer Agents | Discovery of novel cytotoxic and targeted cancer therapies. | Arylpiperazine derivatives have shown significant cytotoxic activity against various cancer cell lines. mdpi.com |

| CNS Disorders | Design of new antipsychotics, antidepressants, and anxiolytics. | Modifications to the piperazine core can fine-tune receptor binding profiles for improved efficacy and reduced side effects. nih.govijrrjournal.com |

| Anti-inflammatory and Analgesic Agents | Exploration of non-steroidal anti-inflammatory drugs (NSAIDs) and pain relievers. | Piperazine derivatives have shown potential as potent anti-inflammatory and analgesic agents. thieme-connect.com |

| Synthetic Methodology | Creation of efficient and diverse synthetic routes to novel piperazine derivatives. | Advances in C-H functionalization are expanding the accessible chemical space for piperazine-based compounds. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dimethoxyphenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-15-4-6-16(7-5-15)14(17)11-8-12(18-2)10-13(9-11)19-3/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWDQAIZWQWVIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801209918 | |

| Record name | (3,5-Dimethoxyphenyl)(4-methyl-1-piperazinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801209918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181047-34-7 | |

| Record name | (3,5-Dimethoxyphenyl)(4-methyl-1-piperazinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181047-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethoxyphenyl)(4-methyl-1-piperazinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801209918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 1 3,5 Dimethoxybenzoyl 4 Methylpiperazine Analogues

Investigation of Substituent Effects on In Vitro Biological Activity Profiles

The biological activity of a molecule is profoundly influenced by its chemical structure. For 1-(3,5-dimethoxybenzoyl)-4-methylpiperazine analogues, modifications to both the benzoyl ring and the piperazine (B1678402) moiety can lead to significant changes in their interaction with biological targets.

The benzoyl portion of the molecule plays a critical role in its interaction with receptors or enzymes, often participating in hydrogen bonding, hydrophobic, and electronic interactions. The nature, position, and number of substituents on this aromatic ring can modulate the binding affinity and activity.

In a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, the substituents on the benzoyl ring were found to significantly influence their cytotoxic activity against various cancer cell lines. mdpi.com For instance, introducing different groups at the para-position of the benzoyl ring led to a range of potencies. While a comprehensive SAR for the 3,5-dimethoxy pattern specifically is not detailed in this series, the study highlights the importance of the electronic and steric properties of the benzoyl substituents. The introduction of groups like nitro, amino, methoxy (B1213986), and chloro all resulted in compounds with significant cell growth inhibitory activity, indicating that this position is a key site for modification. mdpi.com

Studies on other benzoylpiperazine series have provided further insights. For example, in a series of tyrosinase inhibitors, benzoylpiperazine derivatives with hydroxyl groups on the benzoyl ring were investigated. nih.govacs.org Compounds with a 3,4-dihydroxy substitution pattern showed notable activity, suggesting that hydrogen bond-donating groups can be crucial for interaction with the enzyme's active site. nih.govacs.org The replacement of a hydroxyl group with a chloro group also altered the inhibitory profile, underscoring the delicate balance of electronic and hydrophobic character required for potent activity. nih.govacs.org

The table below summarizes the effect of various benzoyl ring substitutions on the cytotoxic activity of 1-(benzoyl)-4-(4-chlorobenzhydryl)piperazine analogues against the HUH7 liver cancer cell line, illustrating the sensitivity of the biological response to modifications on this ring. mdpi.com

The piperazine ring is a common scaffold in medicinal chemistry, often acting as a linker or a key pharmacophoric element. researchgate.net Its two nitrogen atoms provide sites for substitution that can significantly alter a compound's properties, including basicity, lipophilicity, and steric profile, thereby affecting receptor or enzyme binding.

The N-methyl group in this compound is a small, lipophilic substituent. The basicity of the N4 nitrogen is a critical parameter, influencing solubility and the potential for ionic interactions with acidic residues (e.g., aspartate, glutamate) in a binding pocket. Replacing the methyl group with other substituents can fine-tune these properties.

General SAR studies on piperazine-containing natural product derivatives have shown that the activity is often sensitive to the size of the N-substituent; in some series, activity decreases as the substituent size increases. nih.gov For instance, studies on antimicrobial piperazine derivatives have explored a range of N-alkyl and N-aryl substitutions. nih.gov These modifications led to varied potencies against different bacterial and fungal strains, demonstrating that the optimal N-substituent is target-dependent. In some cases, N-aryl derivatives showed potent activity, suggesting that additional hydrophobic or pi-stacking interactions can be beneficial. nih.gov

In the context of tyrosinase inhibitors, replacing an N-benzyl group with an N-phenyl group on the piperazine moiety resulted in a change in inhibitory potency. nih.govacs.org This highlights that even subtle changes in the steric and electronic nature of the N-substituent can impact biological activity. Furthermore, investigations into antimycobacterial agents have shown that introducing lipophilic groups like 3'-CF₃ or 4'-F at a 4-(substituted)phenylpiperazin-1-yl moiety can enhance in vitro activity. mdpi.com

The table below shows a selection of N-substituted piperazine derivatives and their antimicrobial activity, illustrating the impact of modifying the N4-substituent. nih.gov

Conformational Analysis and its Correlation with Observed Activity

The three-dimensional shape (conformation) of a molecule is a key determinant of its biological activity, as it must adopt a specific orientation to fit into its biological target's binding site. For this compound analogues, conformational flexibility arises from the piperazine ring and the rotatable bond between the benzoyl carbonyl group and the piperazine nitrogen.

The amide bond between the benzoyl group and the piperazine ring introduces another level of conformational complexity. Due to partial double-bond character, rotation around this C-N bond is restricted, leading to distinct planar arrangements. Furthermore, the benzoyl ring itself can rotate relative to the plane of the amide bond. The specific dihedral angles adopted by the molecule dictate the spatial relationship between the aromatic ring substituents and the N-methyl group, which can be critical for activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Chemical Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models can predict the activity of novel analogues and provide insight into the physicochemical properties that govern their potency.

For chemical series related to benzoylpiperazines, QSAR models have been successfully developed. These models typically use a set of calculated molecular descriptors that quantify various aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties.

Commonly used descriptors in QSAR studies of piperazine-containing compounds include:

Electronic Descriptors: Dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO/LUMO), which describe the molecule's ability to engage in electrostatic or charge-transfer interactions.

Steric/Topological Descriptors: Molecular weight, molar volume, surface area, and shape indices (e.g., Kappa shape indices), which relate to the size and shape of the molecule and its fit within a binding site. mdpi.com

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity and its ability to cross cell membranes or interact with hydrophobic pockets.

Thermodynamic Descriptors: Heat of formation, which can be related to the stability of the molecule. nih.gov

A 2D-QSAR study on N-benzylpiperidine and related analogues as acetylcholinesterase inhibitors found that polar surface area (PSA), dipole moment, and molecular weight were key descriptors that correlated strongly with inhibitory activity. mdpi.com Similarly, a 3D-QSAR study on other piperazine derivatives identified electrostatic and steric fields as the most important factors for biological effect. nih.gov These findings suggest that for benzoylpiperazine analogues, a balance of size, shape, and electronic properties is crucial for potent activity.

The table below lists some common descriptors used in QSAR models and their general interpretation in relation to biological activity.

Scaffold-Hopping and Bioisosteric Replacement Strategies in Analog Design

In modern drug discovery, scaffold hopping and bioisosteric replacement are powerful strategies for generating novel chemical entities with improved properties while retaining the desired biological activity. uniroma1.itnih.govnih.gov These techniques are used to explore new chemical space, overcome issues with pharmacokinetics or toxicity, and secure intellectual property. researchgate.net

Bioisosteric replacement involves substituting a functional group or a part of a molecule with another group that has similar physical or chemical properties, leading to a comparable biological response. researchgate.net For this compound, several bioisosteric replacements could be considered:

Benzoyl Ring: The 3,5-dimethoxybenzoyl group could be replaced by other aromatic or heteroaromatic systems that mimic its size, electronics, and hydrogen-bonding capacity. For example, a pyridinyl or pyrimidinyl ring could replace the benzene (B151609) ring to alter solubility and metabolic stability. mdpi.com

Amide Linker: The amide bond could be replaced by bioisosteres such as a reverse amide, an ester, a ketone, or a stable sulfonamide to modify chemical stability and hydrogen-bonding patterns.

Piperazine Ring: The piperazine scaffold itself can be replaced by other cyclic diamines or related heterocycles like homopiperazine (B121016), piperidine (B6355638), or morpholine. nih.gov The choice of replacement would depend on the importance of the two nitrogen atoms for activity and the desired basicity and conformational properties.

Scaffold hopping is a more drastic approach where the entire core structure (or scaffold) of the molecule is replaced with a structurally different one, while preserving the essential 3D arrangement of key pharmacophoric features. uniroma1.it The goal is to find a completely novel chemotype that binds to the same target. For a benzoylpiperazine scaffold, a scaffold hop might involve replacing the entire structure with, for example, a spirocyclic system or a bicyclic amine that positions an aromatic group and a basic nitrogen in a similar spatial orientation.

A practical example of bioisosteric replacement was demonstrated in a series of 4-piperazin-1-yl-quinazoline inhibitors. In this study, the thiourea (B124793) moiety was successfully replaced with its bioisostere, cyanoguanidine, and the quinazoline (B50416) core was replaced with a quinoline-3-carbonitrile, leading to active compounds. nih.gov These examples show how strategic replacements can be used to modulate the properties of piperazine-containing molecules.

Molecular Mechanisms of Action: in Vitro and Theoretical Investigations

Receptor Binding and Modulation Studies of 1-(3,5-Dimethoxybenzoyl)-4-Methylpiperazine Analogues

The arylpiperazine framework is a versatile and modular structure that allows for modifications to achieve desired potency and selectivity towards a variety of molecular targets, especially G-protein coupled receptors (GPCRs) in the central nervous system. mdpi.com

Arylpiperazine derivatives are well-known for their interactions with serotonin (B10506) (5-HT) receptors. The nature of the aryl group and the substituent at the N4 position of the piperazine (B1678402) ring can significantly influence binding affinity and selectivity for different 5-HT receptor subtypes. nih.gov

For instance, N4-substitution on the piperazine ring of simple arylpiperazines can enhance affinity for 5-HT1A receptors while potentially decreasing affinity for 5-HT1B sites. nih.gov Research has shown that derivatives with a phenyl, 2-methoxyphenyl, or 1-naphthyl group as the aryl portion, and a phthalimido or benzamido group at the end of a four-methylene unit spacer from the N4 position, exhibit high affinity for 5-HT1A receptors. nih.gov One such compound, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, has demonstrated a very high affinity for 5-HT1A sites with a Ki value of 0.6 nM. nih.gov

The structural features of arylpiperazines also determine their binding to 5-HT3 receptors. Important features for binding include the N4 nitrogen of the piperazine ring and a quinolinyl group. nih.gov While monocyclic arylpiperazines can also bind to 5-HT3 sites, their affinities are generally lower than that of quipazine. nih.gov

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 5-HT1A | 0.6 |

| Compound 8a | 5-HT1A | <17.6 |

| Compound 8b | 5-HT7 | 9.38 |

| Compound 11b | 5-HT1A | <17.6 |

| Compound 12a | 5-HT1A | 41.5 |

| Compound 12b | 5-HT1A | <17.6 |

Piperazine and piperidine (B6355638) derivatives have been explored as antagonists of orexin (B13118510) receptors (OX1 and OX2), which are involved in regulating sleep-wake cycles. bioworld.comnih.gov The development of selective orexin receptor antagonists (SORAs) and dual orexin receptor antagonists (DORAs) has been a focus of research. nih.gov

Systematic lead optimization starting from a dual orexin receptor antagonist, filorexant, led to the discovery of a novel class of piperidine ether 2-SORAs. nih.gov Subtle structural modifications to the piperidine ether class can lead to dramatic changes in receptor selectivity, yielding compounds that are selective for OX1, OX2, or act as dual antagonists. nih.gov For example, 2-substituted piperidines bearing a variety of heterocycles have been shown to be potent dual OX1/OX2 receptor antagonists. nih.gov

Structure-activity relationship studies on a substituted piperidine scaffold have shown that modifications at various positions can influence receptor selectivity. nih.gov While substitutions at the 3-position can enhance selectivity for the OX1 receptor, substitutions at other positions often result in potent compounds with reduced or no selectivity. nih.gov

| Compound Class | Target Receptor | Selectivity |

|---|---|---|

| Piperidine Ether Derivatives | OX2R | Selective OX2R Antagonists (2-SORAs) |

| 2-Substituted Piperidines | OX1R/OX2R | Dual Antagonists (DORAs) |

| 3-Substituted Piperidines | OX1R | Enhanced Selectivity for OX1R |

Piperazine derivatives have been investigated as ligands for the melanocortin-4 receptor (MC4R), a target for the treatment of obesity. nih.govnih.gov A series of piperazine analogues of the MC4R-specific small-molecule agonist "THIQ" have been synthesized and characterized. nih.govacs.org

These studies revealed that several piperazine derivatives were active at melanocortin receptors, with some showing clear selectivity for MC4R and exhibiting submicromolar affinities. nih.govacs.org For example, the replacement of a benzyl (B1604629) group with a cyclohexyl group in certain piperazine-based ligands resulted in compounds with consistently high affinity for MC4R. nih.gov One particular compound, (R,R)-23c, displayed a biphasic displacement curve on MC4R, suggesting complex binding interactions with both high (Ki = 1 nM) and low (Ki = 260 nM) affinity states. nih.govacs.org

| Compound | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| (R,R)-23c | MC4R | 1 nM (high affinity) |

| 260 nM (low affinity) |

Arylpiperazines are considered a "privileged scaffold" in medicinal chemistry due to their ability to bind to a wide range of GPCRs. mdpi.com This versatility stems from their modular structure, which allows for modifications that can be tailored to interact with the primary and secondary binding pockets of different receptors. mdpi.com The arylpiperazine scaffold is a common feature in ligands targeting aminergic GPCRs, such as serotonin, dopamine (B1211576), and adrenergic receptors. mdpi.comnih.gov

The design of arylpiperazine-based ligands often involves creating bitopic ligands that can interact with both the highly conserved primary binding pocket and the less conserved secondary binding pocket, which is located in the extracellular vestibule. mdpi.com This interaction with the secondary pocket can modulate the affinity, selectivity, and functional activity of the ligand. mdpi.com

Enzyme Inhibition and Modulation Research

Research into hydrophilic analogues of existing PDE4 inhibitors has led to the development of water-soluble piperidine derivatives with therapeutic potential. nih.gov This approach is based on the hypothesis that limiting central nervous system penetration could improve the side-effect profile of PDE4 inhibitors. nih.gov

Investigation of Coactivator-Associated Arginine Methyltransferase (CARM1) Inhibition

There is no available research that specifically investigates the inhibitory effects of this compound on CARM1. While the field of CARM1 inhibition is an active area of research with various compounds being explored, this particular molecule has not been identified as a subject of these studies in the reviewed literature.

Analysis of Kinase Inhibition (e.g., EGFR, Abl, Akt, Aurora B)

Similarly, a detailed analysis of the kinase inhibition profile for this compound is not possible due to a lack of published data. The requested examination of its effects on kinases such as Epidermal Growth Factor Receptor (EGFR), Abelson murine leukemia viral oncogene homolog 1 (Abl), Protein Kinase B (Akt), and Aurora B has not been documented. Aurora kinases, for instance, are crucial for cell cycle regulation, and while many inhibitors have been developed, the activity of this compound against them remains uncharacterized. nih.govmedchemexpress.commedchemexpress.com

Research on Fatty Acid Oxidation Enzyme Inhibition, such as 3-ketoacyl coenzyme A thiolase

The potential for this compound to inhibit fatty acid oxidation enzymes, specifically 3-ketoacyl coenzyme A thiolase, has not been explored in accessible scientific reports. Thiolases are a class of enzymes pivotal in fatty acid metabolism. wikipedia.orgebi.ac.uktaylorandfrancis.com While other piperazine derivatives like trimetazidine (B612337) are known to inhibit 3-ketoacyl coenzyme A thiolase, this activity cannot be extrapolated to this compound without direct experimental evidence. taylorandfrancis.comnih.gov

Exploration of P-glycoprotein (P-gp) Modulation and Efflux Inhibition

P-glycoprotein (P-gp) is a well-studied transporter protein involved in multidrug resistance in cancer. nih.govfrontiersin.orgosti.gov However, there is no research available that details the modulatory effects or efflux inhibition capabilities of this compound on P-gp.

Other Enzyme Target Characterization (e.g., Taq polymerase, telomerase)

Characterization of this compound's activity against other enzyme targets such as Taq polymerase or telomerase is also absent from the scientific literature. Telomerase is a ribonucleoprotein that plays a critical role in cellular aging and cancer, making it a significant therapeutic target. nih.govnih.gov

Elucidation of Molecular Interaction Dynamics at Binding Sites

Without confirmed biological targets and activity, any discussion on the molecular interaction dynamics of this compound would be purely speculative.

Characterization of Hydrogen Bonding Networks

The characterization of hydrogen bonding networks is fundamental to understanding a compound's binding affinity and specificity for its target. nih.gov In the absence of identified and studied interactions with any of the proposed molecular targets, a description of the hydrogen bonding networks for this compound cannot be provided.

Analysis of Hydrophobic and Electrostatic Interactions

A theoretical analysis of the structure of this compound allows for predictions about its potential hydrophobic and electrostatic interactions. The dimethoxybenzoyl group, with its aromatic ring and methoxy (B1213986) substituents, would likely engage in hydrophobic interactions with nonpolar regions of a biological target, such as the side chains of amino acids like leucine, isoleucine, and valine.

The oxygen atoms of the methoxy groups and the carbonyl group, along with the nitrogen atoms of the piperazine ring, are capable of forming hydrogen bonds and other electrostatic interactions. These could occur with polar amino acid residues, such as serine, threonine, and asparagine, or with charged residues like aspartate and glutamate (B1630785) within a binding pocket.

To provide a concrete analysis, detailed research findings from in vitro and computational studies would be necessary. Such studies would elucidate the specific binding partners and the quantitative contributions of hydrophobic and electrostatic forces to the binding affinity.

Table 1: Potential Interacting Moieties of this compound

| Molecular Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Dimethoxybenzoyl Ring | Hydrophobic, π-π stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine, Valine |

| Methoxy Groups | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine, Lysine, Arginine |

| Carbonyl Group | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine, Lysine, Arginine |

| Piperazine Nitrogens | Hydrogen Bond Acceptor, Potential for Ionic Interactions (if protonated) | Aspartate, Glutamate, Serine, Threonine |

| Methyl Group | Hydrophobic | Leucine, Isoleucine, Valine, Alanine |

In Vitro Biological Activities and Cellular Efficacy Studies

Evaluation of Cytotoxic Activity in Cancer Cell Lines

The potential of 1-(3,5-dimethoxybenzoyl)-4-methylpiperazine and its structural analogs as anticancer agents has been explored in various cancer cell lines. These studies aim to determine the compound's ability to inhibit cancer cell growth and to understand the underlying mechanisms of action.

Research into the antiproliferative effects of piperazine (B1678402) derivatives has encompassed a range of cancer cell models, including those of hepatocellular, breast, and colorectal origin. While specific data for this compound is not extensively detailed in publicly available literature, studies on closely related benzoylpiperazine and trimethoxyphenylpiperazine derivatives provide insights into the potential activity of this class of compounds.

For instance, a series of 1-(substitutedbenzoyl)-4-benzhydrylpiperazine derivatives demonstrated notable cytotoxic activity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. nih.gov Similarly, derivatives of piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone have been synthesized and evaluated for their biological activities. researchgate.net The structural similarity of these compounds to this compound suggests that it may also possess antiproliferative properties. However, without direct experimental evidence, this remains speculative. The specific activity against cell lines such as A431, NCI-H1975, Ramos, and SNU-16 has not been reported in the reviewed literature for this particular compound.

| Cell Line | Cancer Type | Reported Activity of Related Compounds |

| HUH-7 | Hepatocellular Carcinoma | Cytotoxic |

| MCF-7 | Breast Adenocarcinoma | Cytotoxic |

| HCT-116 | Colorectal Carcinoma | Cytotoxic |

| A431 | Epidermoid Carcinoma | Not Reported |

| NCI-H1975 | Non-Small Cell Lung Cancer | Not Reported |

| Ramos | Burkitt's Lymphoma | Not Reported |

| SNU-16 | Stomach Carcinoma | Not Reported |

| Note: This table is based on the activity of structurally related benzoylpiperazine derivatives, as direct data for this compound is not available. |

The precise molecular and cellular mechanisms by which this compound may inhibit cell growth have not been elucidated. Research on other piperazine-containing compounds suggests various potential mechanisms. For example, some piperazine derivatives have been found to induce DNA damage and activate cell cycle checkpoints, such as the G2/M checkpoint in HCT-116 cells. nih.gov Others have been shown to inhibit tubulin polymerization, a critical process for cell division. nih.gov These mechanisms, however, have not been directly attributed to this compound.

Antimicrobial Research

The antimicrobial potential of piperazine derivatives is an active area of research. Studies have investigated their efficacy against a variety of pathogenic bacteria and fungi.

Several studies have highlighted the antibacterial properties of piperazine-containing compounds. For example, novel piperazine molecules have been screened for their activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Shigella flexineri, and Staphylococcus aureus. ijcmas.com Furthermore, derivatives of piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone have been tested for their antibacterial activity. researchgate.net While these findings suggest that the broader class of compounds has antibacterial potential, specific data on the in vitro antibacterial efficacy of this compound is not currently available.

The antifungal activity of piperazine derivatives has also been a focus of scientific inquiry. Research on piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone derivatives has included assessments of their antifungal properties. researchgate.net Additionally, other heterocyclic compounds containing a piperazine moiety have been synthesized and shown to possess antifungal activity against various fungal strains. mdpi.com These studies indicate that the piperazine scaffold is a promising feature for the development of new antifungal agents. However, direct evidence of the in vitro antifungal efficacy of this compound has not been reported.

Modulation of Specific Cellular Pathways and Biomarker Expression

The ability of this compound to modulate specific cellular pathways and affect biomarker expression is an area that requires further investigation. While studies on related compounds have sometimes delved into mechanistic aspects, such as the induction of apoptosis or the inhibition of specific enzymes, this level of detail is not yet available for this compound. Future research will be necessary to identify any specific molecular targets and to understand how this compound may influence cellular signaling and gene expression.

Effects on Gene Expression and Protein Levels in Cellular Models

No research findings detailing the effects of this compound on the expression of specific genes or the corresponding protein levels in any cellular models have been published.

Accumulation Assays for Transporter Modulation

There are no available studies that have utilized accumulation assays to evaluate the potential of this compound to modulate the activity of cellular transporters.

Computational Chemistry and Molecular Modeling Applications for 1 3,5 Dimethoxybenzoyl 4 Methylpiperazine and Analogues

Ligand-Protein Docking Simulations for Binding Mode Prediction

Ligand-protein docking is a computational method used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. alliedacademies.orgnih.gov This technique is instrumental in understanding the binding mode of drug candidates and elucidating the key interactions that stabilize the ligand-receptor complex. For 1-(3,5-dimethoxybenzoyl)-4-methylpiperazine and its analogues, docking studies can provide insights into their potential biological targets and the structural basis for their activity.

In typical docking simulations, the three-dimensional structure of the target protein is obtained from crystallographic data or homology modeling. The ligand, in this case, this compound, is then computationally placed into the binding site of the protein. Scoring functions are used to evaluate the binding affinity of different poses, predicting the most favorable binding mode.

Studies on structurally related piperazine (B1678402) derivatives have demonstrated the utility of this approach. For instance, docking studies of various arylpiperazine derivatives have successfully predicted their binding modes within the active sites of enzymes and receptors. nih.gov These studies often reveal crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions that govern the binding affinity. For this compound, the dimethoxybenzoyl group could potentially engage in hydrogen bonding and pi-stacking interactions, while the methylpiperazine moiety might be involved in hydrophobic and electrostatic interactions.

Table 1: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Interacting Group of Ligand | Potential Interaction Type | Potential Interacting Residues in Protein |

| 3,5-Dimethoxybenzoyl | Hydrogen Bonding | Asp, Glu, Asn, Gln, Ser, Thr, Tyr |

| 3,5-Dimethoxybenzoyl | Pi-Stacking | Phe, Tyr, Trp, His |

| 4-Methylpiperazine | Hydrophobic Interactions | Ala, Val, Leu, Ile, Met, Pro |

| 4-Methylpiperazine | Electrostatic Interactions | Asp, Glu |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to study the conformational changes of the ligand and protein, as well as the stability of their complex. This is particularly important for flexible molecules like this compound, where conformational changes can significantly impact binding affinity.

In an MD simulation, the atoms of the system are treated as classical particles, and their motions are governed by Newton's laws of motion. By simulating the system for a sufficient period, one can observe the dynamic behavior of the ligand in the binding site and assess the stability of the key interactions identified in docking studies. For N-benzoylated piperazine compounds, studies have shown that they exist as different conformers due to the restricted rotation of the amide bond. alliedacademies.org

MD simulations can also be used to calculate the binding free energy of a ligand-protein complex, providing a more accurate prediction of binding affinity than docking scores alone. This information is crucial for ranking potential drug candidates and guiding lead optimization. For analogues of this compound, MD simulations have been employed to confirm the stability of the docked poses and to refine the understanding of the binding interactions. researchgate.net

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations are based on the principles of quantum mechanics and provide a highly accurate description of the electronic structure of molecules. These calculations can be used to determine a wide range of molecular properties, including molecular geometry, electronic charge distribution, and reactivity. For this compound, QM calculations can provide valuable insights into its intrinsic properties that influence its biological activity.

Density Functional Theory (DFT) is a popular QM method used in computational chemistry. DFT calculations can be used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. Studies on benzoyl derivatives have utilized QM calculations to understand their electronic properties and predict their bioactivity. nih.gov

Furthermore, QM calculations can be used to generate accurate partial atomic charges for use in molecular mechanics force fields, which are employed in MD simulations. This can improve the accuracy of the simulations and provide a more realistic representation of the intermolecular interactions.

Table 2: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Predicted Value/Description | Significance |

| HOMO Energy | Relatively high | Indicates potential for electron donation |

| LUMO Energy | Relatively low | Indicates potential for electron acceptance |

| HOMO-LUMO Gap | Moderate | Suggests good chemical stability and moderate reactivity |

| Dipole Moment | Moderate | Influences solubility and intermolecular interactions |

| Molecular Electrostatic Potential | Negative potential around oxygen atoms, positive potential around hydrogen atoms | Guides interactions with polar residues in a binding site |

Virtual Screening and De Novo Design of Novel Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govmdpi.com This approach can significantly reduce the time and cost of drug discovery by prioritizing compounds for experimental testing. For this compound, virtual screening can be used to identify analogues with improved binding affinity or other desirable properties.

In a typical virtual screening workflow, a library of compounds is docked into the binding site of a target protein, and the compounds are ranked based on their docking scores. The top-ranking compounds are then selected for further computational analysis or experimental validation. Machine learning-based virtual screening is also becoming increasingly popular for identifying new inhibitors against drug targets. mdpi.com

De novo design, on the other hand, is a computational method for designing novel molecules from scratch. nih.gov This approach can be used to generate new chemical entities with desired properties, such as high binding affinity and good pharmacokinetic profiles. For the piperazine scaffold, de novo design strategies have been employed to create novel and diverse libraries of compounds with potential therapeutic applications. nih.gov

Prediction of Theoretical Pharmacokinetic and Pharmacodynamic Properties

In addition to predicting the binding affinity of a compound, computational methods can also be used to predict its pharmacokinetic and pharmacodynamic properties. This is often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. alliedacademies.orgnih.gov In silico ADMET screening is a crucial step in the early stages of drug discovery, as it helps to identify compounds with poor drug-like properties that are likely to fail in later stages of development.

Various computational models are available to predict a wide range of ADMET properties, including oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. These models are often based on quantitative structure-activity relationships (QSAR), which correlate the chemical structure of a molecule with its biological activity or property. For piperazine-containing compounds, in silico ADMET prediction has been widely used to assess their drug-likeness and to guide the design of analogues with improved pharmacokinetic profiles. nih.gov

Table 3: Predicted ADMET Properties of this compound

| ADMET Property | Predicted Outcome | Implication for Drug Development |

| Oral Bioavailability | Moderate to high | Likely to be well-absorbed after oral administration |

| Blood-Brain Barrier Penetration | Moderate | May or may not cross the blood-brain barrier |

| Metabolic Stability | Moderate | May be susceptible to metabolism by cytochrome P450 enzymes |

| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity |

| Ames Mutagenicity | Low risk | Unlikely to be mutagenic |

Advanced Analytical and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

For 1-(3,5-dimethoxybenzoyl)-4-methylpiperazine, ¹H NMR would be used to identify all unique proton environments. The symmetry of the 3,5-dimethoxybenzoyl group would result in distinct signals. The protons on the piperazine (B1678402) ring often show complex splitting patterns due to their conformational arrangement, which can be further investigated using two-dimensional NMR techniques like COSY (Correlation Spectroscopy).

Expected ¹H NMR Spectral Data (Hypothetical) This table is based on predicted chemical shifts for the structure of this compound.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H (positions 2, 6) | 6.6 - 6.8 | Doublet | 2H |

| Aromatic H (position 4) | 6.4 - 6.6 | Triplet | 1H |

| Methoxy (B1213986) (OCH₃) | 3.7 - 3.9 | Singlet | 6H |

| Piperazine CH₂ (adjacent to N-CO) | 3.5 - 3.8 | Broad Multiplet | 4H |

| Piperazine CH₂ (adjacent to N-CH₃) | 2.3 - 2.6 | Broad Multiplet | 4H |

| Methyl (N-CH₃) | 2.2 - 2.4 | Singlet | 3H |

Expected ¹³C NMR Spectral Data (Hypothetical) This table is based on predicted chemical shifts for the structure of this compound.

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 168 - 172 |

| Aromatic C (C-O) | 159 - 162 |

| Aromatic C (C-CO) | 135 - 138 |

| Aromatic C (positions 2, 6) | 105 - 108 |

| Aromatic C (position 4) | 103 - 106 |

| Methoxy (OCH₃) | 55 - 57 |

| Piperazine CH₂ (adjacent to N-CO) | 40 - 48 |

| Piperazine CH₂ (adjacent to N-CH₃) | 53 - 56 |

| Methyl (N-CH₃) | 45 - 47 |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molecular formula: C₁₄H₂₀N₂O₃), High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) would provide a highly accurate mass measurement of the molecular ion [M+H]⁺, confirming its elemental composition. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) couple the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of the compound within a mixture.

The fragmentation pattern observed in MS/MS (tandem mass spectrometry) experiments would be characteristic of the molecule's structure. Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to fragments corresponding to the 3,5-dimethoxybenzoyl cation and the 4-methylpiperazine cation, providing unequivocal structural confirmation.

Expected Mass Spectrometry Data

| Parameter | Expected Value | Technique |

| Molecular Formula | C₁₄H₂₀N₂O₃ | - |

| Exact Mass | 264.1474 g/mol | HRMS |

| [M+H]⁺ Ion (Monoisotopic) | m/z 265.1547 | ESI-MS |

| Key Fragment 1 | m/z 165.0552 (C₉H₉O₃⁺) | MS/MS |

| Key Fragment 2 | m/z 100.1000 (C₅H₁₂N₂⁺) | MS/MS |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Each functional group has a characteristic absorption frequency range.

The IR spectrum of this compound would display several key absorption bands. The most prominent would be a strong absorption corresponding to the carbonyl (C=O) stretching of the tertiary amide group. Other significant peaks would include C-H stretching from the aromatic, aliphatic (piperazine and methyl), and methoxy groups, as well as C-O stretching from the ether linkages of the methoxy groups and C-N stretching from the amide and amine functionalities.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Tertiary Amide | C=O Stretch | 1630 - 1670 | Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic (CH₂, CH₃) | C-H Stretch | 2800 - 3000 | Medium-Strong |

| Ether (Ar-O-CH₃) | C-O Stretch | 1200 - 1300 (asymmetric), 1000 - 1100 (symmetric) | Strong |

| Amine/Amide | C-N Stretch | 1150 - 1250 | Medium |

| Aromatic Ring | C=C Bending | 1580 - 1600 | Medium |

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would reveal its exact solid-state structure. Key findings would include the conformation of the piperazine ring (typically a chair conformation), the planarity of the amide bond, and the dihedral angles between the aromatic ring and the carbonyl group. Furthermore, this analysis would elucidate intermolecular interactions, such as hydrogen bonds or π-stacking, that dictate the crystal packing arrangement. Such data is invaluable for understanding the compound's physical properties and for computational modeling studies. While crystal structures for closely related piperazine derivatives have been reported, specific crystallographic data for the title compound requires experimental determination.

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Mixture Analysis in Research

Chromatographic techniques are essential for separating, identifying, and quantifying components within a mixture, making them vital for assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and a buffered aqueous solution, would be developed. The compound's purity would be calculated from the relative area of its peak in the chromatogram, typically detected by a UV spectrophotometer set to a wavelength where the aromatic benzoyl group absorbs strongly.

Gas Chromatography (GC) could also be used, although it is generally more suited for volatile and thermally stable compounds. The analysis of piperazine derivatives by GC often requires derivatization to improve volatility and chromatographic behavior. For purity assessment of the title compound, HPLC is generally the more direct and preferred method.

Typical HPLC Parameters for Purity Analysis

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Buffer |

| Detector | UV-Vis Detector (e.g., at 230 nm or 280 nm) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Injection Volume | 5 - 20 µL |

Q & A

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer : Screen for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays. For enzyme inhibition studies (e.g., kinases), use fluorescence-based assays with ATP analogs. Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., MCF-7, HeLa) can assess cytotoxicity. Include positive controls (e.g., known inhibitors) and dose-response curves (1 nM–100 μM) to determine IC values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

- Methodological Answer : Systematically modify substituents:

- Benzoyl group : Replace methoxy with halogens or alkyl groups to study electronic effects.

- Piperazine ring : Introduce bulkier substituents (e.g., cyclohexyl) to probe steric effects.

Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., GPCRs). Validate via functional assays (e.g., cAMP accumulation for GPCR activity) and correlate with computational predictions .

Q. What computational methods are effective for analyzing its pharmacokinetic properties and metabolic stability?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 09) to predict electronic properties (HOMO-LUMO gaps) and reactive sites. Use QSAR models (e.g., SwissADME) to estimate logP, solubility, and CYP450 metabolism. Validate in vitro using hepatic microsomes (human or rat) with LC-MS/MS to identify major metabolites .

Q. How can in vivo efficacy be evaluated in disease models while addressing solubility limitations?

- Methodological Answer : Improve solubility via β-cyclodextrin complexation (45°C, 5 hours in ethanol-water) or nanoformulation (liposomes). Test in rodent models (e.g., inflammatory pain or cancer xenografts) using oral or intraperitoneal administration. Monitor plasma concentrations via LC-MS/MS and correlate with pharmacodynamic endpoints (e.g., tumor volume reduction) .

Q. What strategies resolve contradictions in biological data across different assay systems?

- Methodological Answer : Cross-validate using orthogonal assays:

- Discrepant receptor binding vs. functional activity: Perform BRET/FRET assays to confirm signal transduction.

- In vitro-in vivo discordance: Assess protein binding (e.g., plasma protein binding assays) or metabolite interference. Use knockout cell/animal models to isolate target-specific effects .

Q. How can its potential off-target effects be systematically profiled?

- Methodological Answer : Employ high-throughput profiling (e.g., Eurofins CEREP panel) against 100+ targets (enzymes, ion channels). Use transcriptomics (RNA-seq) in primary cells to identify pathway-level perturbations. Validate hits via CRISPR/Cas9 knockout or siRNA knockdown .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.